molecular formula C13H18N2O4 B602295 Felbamate Ethyl Impurity CAS No. 53054-24-3

Felbamate Ethyl Impurity

Cat. No. B602295
CAS RN: 53054-24-3
M. Wt: 266.30
InChI Key:
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Description

Felbamate Ethyl Impurity is an impurity of Felbamate . Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site . The molecular formula of Felbamate Ethyl Impurity is C13H18N2O4 .


Synthesis Analysis

Felbamate is typically synthesized from commercially available diethyl phenyl malonate in two steps . Diethyl phenyl malonate is converted into the corresponding diol as a key intermediate using several reagents, among which sodium borohydride is preferred . Subsequent transformation into the corresponding carbamate can be carried out using phosgene, chloroformate, cyanate derivatives, and urethane exchange method .


Chemical Reactions Analysis

Felbamate is prone to hydrolysis in the presence of alkali . It was found to be stable under other stress conditions, viz., acidic, neutral, thermal, photolytic, and oxidative . The structures of the impurities were characterized by LC–MS/MS .

Scientific Research Applications

Mechanism of Action

Target of Action

Felbamate primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system. GABA A receptors are inhibitory, while NMDA receptors are excitatory .

Mode of Action

Felbamate acts as a positive modulator of GABA A receptors and a blocker of NMDA receptors . By enhancing the inhibitory effects of GABA A receptors and blocking the excitatory effects of NMDA receptors, felbamate can suppress seizure activity . The exact mechanism by which felbamate exerts its anticonvulsant activity is still unknown .

Biochemical Pathways

Felbamate’s action on GABA A and NMDA receptors affects several biochemical pathways. It increases the seizure threshold and decreases seizure spread . The modulation of these receptors controls neuronal excitability and membrane stabilization .

Pharmacokinetics

Felbamate is rapidly absorbed after oral ingestion, with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .

Result of Action

The primary result of felbamate’s action is the suppression of seizure activity. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .

Action Environment

The action of felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of felbamate . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Felbamate Ethyl Impurity involves the reaction of Felbamate with ethyl chloroformate in the presence of a base to form the desired impurity.", "Starting Materials": [ "Felbamate", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add Felbamate to a reaction vessel", "Add ethyl chloroformate to the reaction vessel", "Add base to the reaction vessel", "Stir the reaction mixture at room temperature for a specified time", "Quench the reaction with an appropriate reagent", "Extract the impurity from the reaction mixture using a suitable solvent", "Purify the impurity using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

53054-24-3

Molecular Formula

C13H18N2O4

Molecular Weight

266.30

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Ethylfelbamate;  2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; 

Origin of Product

United States

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